![molecular formula C15H21N5O B2700382 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097871-89-9](/img/structure/B2700382.png)
3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea” is a complex organic compound that contains several functional groups including a pyridine ring, a pyrazole ring, and a urea linkage. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The pyridine and pyrazole rings are aromatic and planar, while the tert-butyl group is likely to add some steric bulk . The urea linkage could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridine and pyrazole rings, as well as the urea linkage. The pyridine ring, for example, is electron-deficient and could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and pyrazole rings could potentially increase its stability and rigidity .Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships and Kinase Inhibition
Research has highlighted the structural significance of tert-butyl groups in kinase inhibitors, focusing on their role in occupying specific lipophilic domains upon activation loop rearrangement. A study by Regan et al. (2003) on the structure-activity relationships of BIRB 796, a p38alpha MAP kinase inhibitor, underscores the critical binding element of the tert-butyl group. This inhibitor has been shown to potently inhibit TNF-alpha production in mice and advances our understanding of molecular affinities within this class of inhibitors (Regan et al., 2003).
Molecular Complexation and Substituent Effects
The impact of substituent effects on molecular complexation was studied by Ośmiałowski et al. (2013), who investigated the association of N-(pyridin-2-yl),N'-substituted ureas with various hydrogen bonding counterparts. This research reveals how electronic properties influence complex formation, providing insights into the design of molecular recognition systems (Ośmiałowski et al., 2013).
Site-Specific Lithiation and Substitution Reactions
Smith et al. (2013) explored the lithiation of N-(pyridin-3-ylmethyl) derivatives, demonstrating regioselective reactions that afford substituted derivatives. This research contributes to synthetic strategies for functionalizing molecules at specific positions, enhancing the toolbox for organic synthesis (Smith et al., 2013).
Synthesis and Structural Characterization of Heterocyclic Compounds
Chen et al. (2021) reported on the synthesis and crystal structure of a derivative involving a tert-butyl ureido phenyl imidazo[1,2-a]pyridin compound. This study highlights the role of non-covalent interactions in stabilizing molecular structures, offering valuable insights for the design of heterocyclic drug molecules (Chen et al., 2021).
Antibacterial Activity of Novel Compounds
Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to evaluate their potential as antibacterial agents. This research identifies compounds with high antibacterial activities, contributing to the search for new antimicrobial drugs (Azab et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-15(2,3)19-14(21)17-7-8-20-11-13(10-18-20)12-5-4-6-16-9-12/h4-6,9-11H,7-8H2,1-3H3,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUSNFYSYMLFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1C=C(C=N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


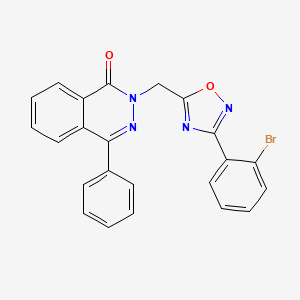
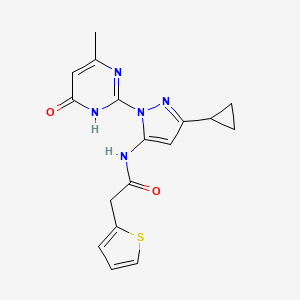

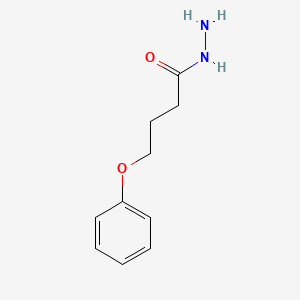
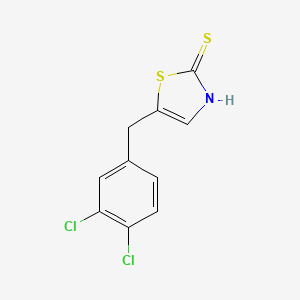

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2700314.png)
![4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2700315.png)
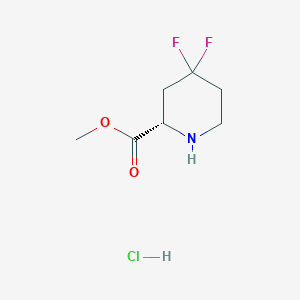
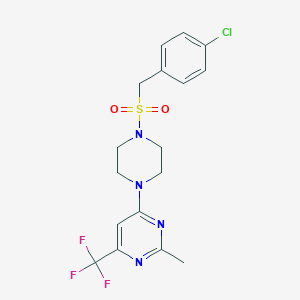

![N1-(3-acetamidophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700320.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2700321.png)